molecular formula C44H47NO4 B15342507 3-O-Trityl-6-O-desmethyl-diprenorphine

3-O-Trityl-6-O-desmethyl-diprenorphine

Cat. No.: B15342507
M. Wt: 653.8 g/mol
InChI Key: GQJWDBCOKDMQTG-NGHQQUAESA-N
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Description

3-O-Trityl-6-O-desmethyl-diprenorphine is a synthetic derivative of diprenorphine, a potent opioid receptor antagonist. This compound is characterized by its complex molecular structure, which includes a trityl group attached to the 3-O position and a desmethyl group at the 6-O position of the diprenorphine molecule. The molecular formula of this compound is C44H47NO4, and it has a molecular weight of 653.85 g/mol .

Preparation Methods

The synthesis of 3-O-Trityl-6-O-desmethyl-diprenorphine involves multiple steps, starting from the parent compound diprenorphine. The key steps include:

    Protection of the 3-OH group: The hydroxyl group at the 3-O position is protected using a trityl chloride reagent under basic conditions to form the trityl ether.

    Demethylation at the 6-O position: The methoxy group at the 6-O position is selectively demethylated using a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3).

    Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-O-Trityl-6-O-desmethyl-diprenorphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trityl-protected hydroxyl group, where the trityl group can be replaced by other nucleophiles under acidic conditions.

    Hydrolysis: The trityl group can be removed by hydrolysis using acidic conditions to regenerate the free hydroxyl group at the 3-O position.

Scientific Research Applications

3-O-Trityl-6-O-desmethyl-diprenorphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Trityl-6-O-desmethyl-diprenorphine involves its binding to opioid receptors in the central nervous system. As an antagonist, it blocks the activation of these receptors by endogenous opioids or opioid agonists. This inhibition prevents the typical effects of opioid receptor activation, such as analgesia, euphoria, and respiratory depression. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are those related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

3-O-Trityl-6-O-desmethyl-diprenorphine can be compared with other opioid receptor antagonists such as:

    Naloxone: A well-known opioid antagonist used in emergency treatment of opioid overdose.

    Naltrexone: Another opioid antagonist used for long-term management of opioid dependence.

    Diprenorphine: The parent compound, which is also a potent opioid receptor antagonist but lacks the trityl and desmethyl modifications.

The uniqueness of this compound lies in its structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other antagonists.

Properties

Molecular Formula

C44H47NO4

Molecular Weight

653.8 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol

InChI

InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1

InChI Key

GQJWDBCOKDMQTG-NGHQQUAESA-N

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O

Origin of Product

United States

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